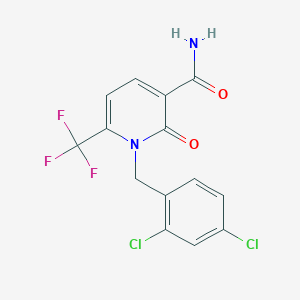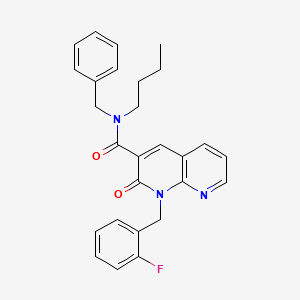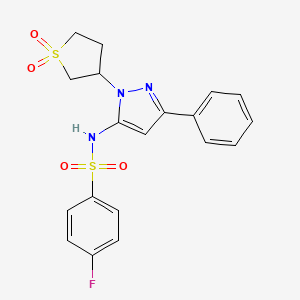
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a part of a series of molecules that have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These molecules have been discovered and characterized in the context of lead optimization efforts .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-phenyl-1H-pyrazol-5-yl group, and a 4-fluorobenzenesulfonamide group . The exact structure would require more specific information or a detailed structural analysis.Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its role as a GIRK channel activator . The compound displays nanomolar potency as a GIRK1/2 activator .科学的研究の応用
Fluorescent Probes for Biothiol Detection
A novel fluorescent probe based on pyrazoline derivatives has been developed for recognizing and detecting glutathione among biological thiols in aqueous media. This probe demonstrates a high sensitivity and selectivity for glutathione without interference from other biologically relevant analytes, offering a significant fluorescence enhancement upon interaction with glutathione. Such probes are critical for studying cellular processes and oxidative stress, providing valuable tools for biological and medical research (Wang et al., 2013).
COX-2 Inhibition for Anti-inflammatory Applications
Research into sulfonamide derivatives has identified compounds with potent inhibitory effects on the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain. These studies have led to the development of selective COX-2 inhibitors, such as JTE-522, which show promise for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects associated with non-selective NSAIDs, indicating the therapeutic potential of these compounds (Hashimoto et al., 2002).
Anticancer and Antitumor Activity
Sulfonamide-based compounds have been explored for their anticancer and antitumor activities, showing significant inhibition of carbonic anhydrase (CA) isoforms. Certain derivatives exhibit cytotoxic activities and potent inhibition against human cytosolic isoforms of carbonic anhydrase, suggesting their potential in developing new anticancer drug candidates. The specificity and efficacy of these compounds in targeting tumor cells underscore their importance in cancer research and therapy development (Gul et al., 2016; Gul et al., 2018).
作用機序
Target of Action
The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluorobenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound has shown improved metabolic stability . The presence of certain functional groups, such as an amine (nh), could potentially impact its brain penetration .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment in which the compound is acting .
将来の方向性
特性
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S2/c20-15-6-8-17(9-7-15)29(26,27)22-19-12-18(14-4-2-1-3-5-14)21-23(19)16-10-11-28(24,25)13-16/h1-9,12,16,22H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDKCLYKRGPETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



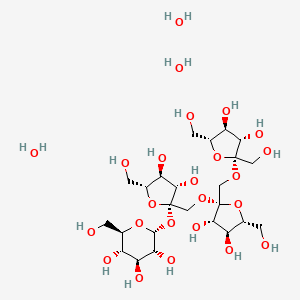
![9-(3-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2608734.png)
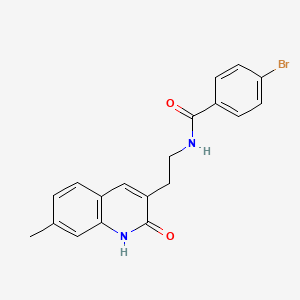
![N-(2,5-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2608739.png)
![2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2608740.png)
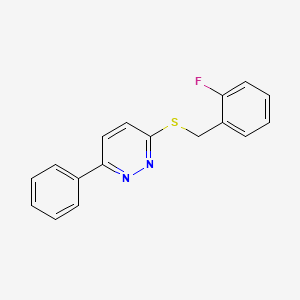
![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2608743.png)
![2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2608745.png)
